molecular formula C20H19NO5 B2425128 (3S,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid CAS No. 2219378-56-8

(3S,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid

Cat. No.: B2425128
CAS No.: 2219378-56-8
M. Wt: 353.4 g/mol
InChI Key: SXJQMBNBCLUFOK-UHFFFAOYSA-N
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Description

(3S,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The compound has been synthesized using various methods. For instance, Le and Goodnow (2004) detailed a high-yield synthesis of a related compound, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, from 3‐bromopyruvic acid and N‐Fmoc‐thiourea, obtained from potassium thiocyanate (Le & Goodnow, 2004).
  • Crystallographic Analysis : Coté et al. (1996) analyzed the crystal structure of a similar compound, 9-Oxo-9H-fluorene-1-carboxylic acid, revealing its planar conformation and the internal hydrogen bonding within its structure (Coté, Lalancette, & Thompson, 1996).

Application in Peptide Synthesis

  • Peptide Synthesis : The compound is used in the synthesis of various peptides. Wright et al. (2008) discussed the synthesis and resolution of trans 3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid, a cyclic, spin-labelled β-amino acid, which is related to the compound (Wright et al., 2008).

Photocatalysis

  • Photocatalytic Applications : Chen, Lu, and Wang (2019) described the use of a similar compound, 1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile, as a photocatalyst for the decarboxylative cross-coupling reaction of α-amino acids or α-oxy carboxylic acids with arylnitriles (Chen, Lu, & Wang, 2019).

Bioimaging

  • Bioimaging Application : Morales et al. (2010) investigated a water-soluble fluorene derivative for bioimaging, highlighting the linear and nonlinear photophysics of this compound and its application in two-photon fluorescence microscopy (2PFM) imaging of cells (Morales et al., 2010).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid involves the protection of the carboxylic acid group, followed by the formation of the oxolane ring and the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is then removed, and the carboxylic acid group is deprotected to yield the final product.", "Starting Materials": [ "3-hydroxypropanoic acid", "9H-fluorene", "methoxycarbonyl chloride", "triethylamine", "dicyclohexylcarbodiimide", "N,N-dimethylformamide", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "pyridine", "ethanol" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reaction with methoxycarbonyl chloride and triethylamine in N,N-dimethylformamide to yield the methyl ester intermediate.", "Step 2: Formation of the oxolane ring by reaction of the methyl ester intermediate with dicyclohexylcarbodiimide and 3-hydroxypropanoic acid in N,N-dimethylformamide to yield the oxolane intermediate.", "Step 3: Introduction of the Fmoc protecting group by reaction of the oxolane intermediate with Fmoc-Cl and triethylamine in N,N-dimethylformamide to yield the Fmoc-protected intermediate.", "Step 4: Removal of the Fmoc protecting group by treatment of the Fmoc-protected intermediate with 20% piperidine in N,N-dimethylformamide to yield the deprotected intermediate.", "Step 5: Deprotection of the methyl ester and carboxylic acid groups by treatment of the deprotected intermediate with hydrochloric acid in diethyl ether, followed by neutralization with sodium hydroxide to yield the final product, (3S,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid." ] }

CAS No.

2219378-56-8

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid

InChI

InChI=1S/C20H19NO5/c22-19(23)17-9-25-11-18(17)21-20(24)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,21,24)(H,22,23)

InChI Key

SXJQMBNBCLUFOK-UHFFFAOYSA-N

SMILES

C1C(C(CO1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

C1C(C(CO1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

solubility

not available

Origin of Product

United States

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